trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
Description
Properties
CAS No. |
146275-18-5 |
|---|---|
Molecular Formula |
C₁₆H₂₀N₂O₈ |
Molecular Weight |
368.34 |
Synonyms |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
Origin of Product |
United States |
Preparation Methods
Deprotonation and Oxidation of (S)-Cotinine
The synthesis begins with (S)-cotinine, which undergoes deprotonation using lithium diisopropylamide (LDA) to generate a reactive enolate intermediate. Subsequent oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) yields a mixture of trans- and cis-3'-hydroxycotinine isomers (80:20 ratio). The trans isomer is favored due to steric and electronic factors during oxidation.
Reaction Conditions:
Esterification and Recrystallization
To isolate the trans isomer, the crude hydroxycotinine mixture is esterified with hexanoic anhydride. The resulting trans-3'-hydroxycotinine hexanoate ester is recrystallized from hexane/ethyl acetate (9:1 v/v), achieving >98% purity. Cleavage of the ester group is performed using n-butylamine at 60°C, yielding pure trans-3'-hydroxycotinine.
Esterification Parameters:
-
Esterifying Agent: Hexanoic anhydride (2.5 equivalents)
-
Recrystallization Solvent: Hexane/ethyl acetate
Enzymatic Synthesis Approaches
Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) to catalyze the glucuronidation of trans-3'-hydroxycotinine. This approach mimics in vivo metabolic pathways and offers high regioselectivity.
UDP-Glucuronosyltransferase Catalyzed Reactions
UGT2B10, the primary enzyme responsible for nicotine glucuronidation, transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to trans-3'-hydroxycotinine. The reaction occurs in hepatic microsomes under physiological conditions.
Enzymatic Reaction Setup:
Beta-Glucuronidase Assisted Synthesis
Beta-glucuronidase is employed to hydrolyze glucuronide conjugates in reverse reactions, though its utility in synthesis is limited. However, isotopic labeling studies using deuterated trans-3'-hydroxycotinine (d3) have demonstrated efficient glucuronidation in the presence of UGT2B10.
Isotopic Labeling Protocol:
-
Deuterated Substrate: trans-3'-Hydroxy Cotinine-d3
Purification and Isolation Techniques
Purification of this compound requires chromatographic and recrystallization methods to achieve pharmaceutical-grade purity.
Recrystallization Methods
Recrystallization remains a cornerstone for isolating high-purity trans-3'-hydroxycotinine intermediates. The hexanoate ester derivative is preferentially crystallized due to its low solubility in nonpolar solvents.
Recrystallization Parameters:
| Parameter | Value |
|---|---|
| Solvent System | Hexane/ethyl acetate (9:1 v/v) |
| Purity Post-Crystal | >98% |
| Recovery Rate | 85–90% |
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 columns is employed for final purification. Mobile phases typically consist of methanol/water gradients with 0.1% formic acid.
HPLC Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
Analytical Characterization
Advanced analytical techniques validate the structural integrity and purity of the synthesized compound.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the molecular ion [M+H]+ at m/z 369.1 for this compound. Deuterated analogs (e.g., d3) show a shift to m/z 372.1.
MS/MS Fragmentation Pattern:
Nuclear Magnetic Resonance Spectroscopy
1H NMR confirms the β-configuration of the glucuronide bond. Key signals include:
Factors Influencing Synthesis Efficiency
Chemical Reactions Analysis
Types of Reactions: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glucuronide bond and releasing trans-3’-hydroxycotinine and glucuronic acid. Conjugation reactions involve the formation of glucuronide conjugates with other metabolites .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Uridine diphosphate glucuronic acid and uridine diphosphate glucuronosyltransferase enzymes for enzymatic glucuronidation.
Major Products Formed:
Hydrolysis: trans-3’-Hydroxycotinine and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the substrate used.
Scientific Research Applications
Chemical Properties and Metabolism
Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide is formed through the glucuronidation of trans-3'-hydroxycotinine, a major nicotine metabolite. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These enzymes play a crucial role in detoxifying and eliminating nicotine-related compounds from the body .
Pharmacokinetic studies on trans-3'-hydroxycotinine have shown that it is rapidly absorbed and metabolized in smokers. A study involving intravenous infusion of 3-HC demonstrated that approximately 87% of the administered dose was recovered in urine, with an average of 29% as 3-HC-Gluc . This highlights the compound's significance in understanding nicotine metabolism and its excretion patterns.
Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc
| Parameter | 3-HC | 3-HC-Gluc |
|---|---|---|
| Elimination Half-Life | 6.4 hours | Formation limited |
| Urinary Recovery | 87% (range: 38–100%) | 29% (range: 11–52%) |
Clinical Applications
- Biomarker for Tobacco Exposure : this compound serves as a reliable biomarker for assessing tobacco exposure. Its measurement in urine allows researchers to evaluate smoking habits and the effectiveness of smoking cessation programs.
- Pharmacogenetics : Variability in UGT gene polymorphisms affects the glucuronidation rates of nicotine metabolites, including trans-3'-hydroxycotinine. Understanding these genetic differences can aid in personalized medicine approaches for smoking cessation therapies .
Case Study 1: Smoking Cessation Research
A study examined the relationship between urinary levels of trans-3'-hydroxycotinine and smoking cessation outcomes. Smokers who successfully quit exhibited significantly lower levels of both trans-3'-hydroxycotinine and its glucuronide compared to those who relapsed. This suggests that monitoring these metabolites could provide insights into cessation success .
Case Study 2: Cardiovascular Effects
Research has explored the cardiovascular effects of trans-3'-hydroxycotinine infusion in smokers. The study found no significant changes in heart rate or blood pressure during or after infusion, indicating that while it is a metabolite of nicotine, its direct cardiovascular effects may be minimal .
Mechanism of Action
trans-3’-Hydroxy Cotinine N-β-D-Glucuronide exerts its effects primarily through its role as a metabolite of nicotine. It is formed in the liver by the action of uridine diphosphate glucuronosyltransferase enzymes, which conjugate glucuronic acid to trans-3’-hydroxycotinine. This glucuronidation process increases the water solubility of the metabolite, facilitating its excretion in urine. The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for nicotine metabolism and the uridine diphosphate glucuronosyltransferase enzymes involved in glucuronidation .
Comparison with Similar Compounds
Nicotine-Derived Glucuronides
Key glucuronide metabolites of nicotine include:
Non-Nicotine Glucuronides
- Indoxyl Glucuronide : Derived from tryptophan metabolism (unrelated to nicotine); used as a uremic toxin biomarker .
Enzymatic Pathways and Interindividual Variability
- N-Glucuronidation : Catalyzed by UGT2B10 and UGT2B17, which also mediate nicotine and cotinine conjugation. This shared pathway explains correlated excretion levels of nicotine-N-glucuronide and cotinine-N-glucuronide .
- Genetic Polymorphism : CYP2A6 variants influence 3HC formation, while UGT polymorphisms affect glucuronidation efficiency, contributing to interindividual variability (35–70% in excretion rates) .
Excretion Profiles and Quantitative Data
- Smokers’ Urine : Glucuronides constitute 29% of total nicotine metabolites, with free 3HC being the largest single metabolite (35%) .
- Transdermal Nicotine : Excretion patterns mirror smoking, confirming glucuronidation’s consistency across nicotine delivery routes .
Analytical Methodologies
- LC-MS/MS: The gold standard for quantification. Deuterated standards (e.g., 3HC-d3-N-Gluc) enable precise differentiation from endogenous metabolites .
- Enzyme Hydrolysis : β-glucuronidase treatment indirectly measures glucuronides by releasing aglycones, though specificity varies with enzyme source (e.g., Helix pomati) .
Clinical and Research Implications
- Biomarker Utility: 3HC-N-Gluc and 3HC-O-Gluc are critical for assessing total nicotine exposure and metabolic phenotypes. Elevated 3HC-O-Gluc correlates with cognitive impairment in elderly smokers .
- Inducibility: Watercress consumption increases 3HC-O-Gluc and cotinine-N-Gluc by 33% and 25%, respectively, suggesting UDP-glucuronosyltransferase induction .
- Toxicity: 3HC-O-Gluc is flagged as carcinogenic, though 3HC-N-Gluc’s safety profile remains unclassified .
Biological Activity
trans-3'-Hydroxy cotinine N-β-D-glucuronide (3-HC-Gluc) is a significant metabolite of nicotine, primarily formed in the liver through the glucuronidation process. Understanding the biological activity of 3-HC-Gluc is crucial for elucidating its role in nicotine metabolism, pharmacokinetics, and potential physiological effects. This article reviews the current literature on the biological activity of this compound, focusing on its metabolism, interactions with various proteins, and implications for human health.
Metabolism and Formation
3-HC-Gluc is produced from trans-3'-hydroxycotinine (3-HC) through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT2B17. These enzymes catalyze the conjugation of glucuronic acid to the hydroxyl group of 3-HC, facilitating its excretion from the body. The metabolic pathway can be summarized as follows:
- Nicotine → Cotinine → trans-3'-Hydroxycotinine → This compound
Research indicates that genetic variations in UGT enzymes can significantly affect the glucuronidation process, leading to differences in plasma levels of 3-HC and its glucuronide form among individuals .
Pharmacokinetics
The pharmacokinetic profile of 3-HC and its glucuronide has been studied extensively. In a clinical study involving smokers, it was found that 3-HC accounted for approximately 40% of nicotine metabolites in urine . The half-life of 3-HC in plasma is influenced by various factors, including genetic polymorphisms in UGTs, which can lead to altered metabolism rates .
Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc
| Parameter | Value |
|---|---|
| Half-life | Varies by individual (typically several hours) |
| Urinary Excretion | ~40% of nicotine dose |
| Metabolic Enzymes | UGT2B10, UGT2B17 |
Biological Activity and Interactions
Recent studies have highlighted the potential biological activities of trans-3'-hydroxycotinine and its glucuronide form. Notably, 3-HC has been shown to interact with serum hormone-binding globulins (SHBG), potentially disrupting the transport of steroid hormones like testosterone and cortisol . This interference could have implications for hormone homeostasis in smokers.
The binding studies reveal that trans-3'-hydroxycotinine competes with native ligands for binding sites on SHBG and corticosteroid-binding globulin (CBG), suggesting a mechanism through which it may alter hormone levels in the body .
Case Studies
A clinical study involving eight smokers demonstrated that intravenous administration of 3-HC resulted in measurable plasma levels of both 3-HC and its glucuronide form. The study assessed cardiovascular responses and subjective effects following administration, indicating that even metabolites like 3-HC can exert significant physiological effects .
Genetic Variations Impacting Activity
Genetic polymorphisms in UGT2B10 and UGT2B17 have been associated with variations in glucuronidation efficiency, affecting both the levels of 3-HC and its glucuronide form in individuals. For instance, certain variants were linked to reduced enzymatic activity, leading to higher concentrations of 3-HC in some populations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying trans-3'-Hydroxy Cotinine N-β-D-Glucuronide in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For urine analysis, enzymatic hydrolysis using β-glucuronidase (e.g., Helix pomati) is critical to liberate the aglycone form. Optimization of enzyme concentration (e.g., 500–1000 units/sample) and incubation temperature (37–50°C) is necessary to maximize recovery, as improper hydrolysis can lead to underestimation of metabolite levels . Sample preparation should include blank urine pools spiked with the metabolite to validate hydrolysis efficiency and matrix effects .
Q. What is the metabolic pathway leading to the formation of this compound?
- Methodological Answer : This metabolite is a secondary product of nicotine metabolism. Nicotine is first oxidized to cotinine by CYP2A6, then hydroxylated to trans-3'-hydroxycotinine (3HC) by CYP2A6 and FMO3. Subsequent N-glucuronidation via UGT2B10 or UGT1A4 attaches β-D-glucuronic acid to the pyridyl nitrogen of 3HC, enhancing water solubility for renal excretion . Kinetic studies using hepatic microsomes or recombinant UGT isoforms can elucidate enzyme specificity and reaction rates.
Q. Why is glucuronidation critical for studying nicotine metabolites like this compound?
- Methodological Answer : Glucuronidation facilitates renal excretion by increasing hydrophilicity, making these conjugates stable biomarkers for tobacco exposure. Failure to account for glucuronide forms (e.g., using non-hydrolyzed urine) underestimates total nicotine exposure by 20–40%. Analytical protocols must include hydrolysis steps and validate glucuronidase activity across batches .
Advanced Research Questions
Q. How can in silico pharmacokinetic models address gaps in experimental data for this compound?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models, parameterized using platforms like DruMAP, can predict tissue-specific distribution and clearance when in vitro data are lacking. For instance, rat PBPK models validated against IV nicotine exposure data (0.08–0.5 mg/kg) accurately simulate metabolite kinetics in blood, liver, and kidneys. These models integrate enzyme kinetics (CYP2A6, UGTs) and tissue-binding constants to refine predictions .
Q. How can discrepancies in reported urinary excretion rates of this metabolite across studies be resolved?
- Methodological Answer : Variability arises from differences in hydrolysis protocols (enzyme source, incubation time) and population-specific UGT polymorphisms. Standardization steps:
- Use commercial β-glucuronidase with verified activity (e.g., Helix pomati at 1000 units/mL).
- Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS.
- Stratify analyses by genetic variants (e.g., UGT2B10 rs11726322) to account for metabolic heterogeneity .
Q. What are the challenges in correlating urinary this compound levels with cognitive impairment in cohort studies?
- Methodological Answer : Confounding factors include smoking status, passive exposure, and comorbidities (e.g., hypertension). Analytical approaches:
- Adjust for covariates (age, creatinine, comorbidities) using generalized linear models.
- Apply restricted cubic spline models to detect non-linear associations between metabolite quartiles and Mini-Mental State Examination (MMSE) scores .
- Validate findings in longitudinal cohorts to establish temporality.
Q. How can metabolomics data for this metabolite be integrated with genomic or transcriptomic analyses in multi-omics studies?
- Methodological Answer : Pair LC-MS/MS metabolite quantification with whole-genome sequencing or RNA-seq from the same biospecimens. Use pathway enrichment tools (e.g., MetaboAnalyst) to link metabolite levels to gene variants (e.g., CYP2A6, UGT2B10) or expression profiles. For example, smokers with UGT2B10 loss-of-function variants show reduced glucuronidation, altering metabolite-cancer risk associations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
